![molecular formula C18H14ClFN2O3 B2435105 N-(3-cloro-4-fluorofenil)-2-[5-(3-metoxifenil)-1,2-oxazol-3-il]acetamida CAS No. 953253-10-6](/img/structure/B2435105.png)
N-(3-cloro-4-fluorofenil)-2-[5-(3-metoxifenil)-1,2-oxazol-3-il]acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C18H14ClFN2O3 and its molecular weight is 360.77. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-fluorophenyl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-fluorophenyl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Aplicación: Los investigadores han identificado este compuesto como un posible inhibidor de la tirosinasa. En un estudio realizado por Mirabile et al., se investigó su capacidad para suprimir la actividad de la tirosinasa en Agaricus bisporus (hongo blanco) . La inhibición de la tirosinasa puede tener implicaciones en cosmética, aclaramiento de la piel y tratamiento de trastornos de hiperpigmentación.
- Aplicación: Otro compuesto relacionado, N-(3-cloro-4-fluorofenil)-1H-pirazolo[4,3-b]piridin-3-amina, se ha caracterizado como un PAM de mGlu4. Este descubrimiento podría tener implicaciones en los trastornos neurológicos y el desarrollo de fármacos .
Inhibición de la tirosinasa
Modulador alostérico positivo (PAM) de mGlu4
Mecanismo De Acción
Target of Action
The primary target of this compound is the Metabotropic Glutamate Receptor 4 (mGlu4) . mGlu4 is a G protein-coupled receptor that plays a crucial role in the modulation of synaptic transmission and neuronal excitability.
Mode of Action
The compound acts as a Positive Allosteric Modulator (PAM) of mGlu4 . This means it binds to a site on the receptor different from the active site, enhancing the receptor’s response to its natural ligand, glutamate. This results in an increase in the receptor’s activity.
Pharmacokinetics
The compound has been characterized with suitable in vivo pharmacokinetic properties in three preclinical safety species . .
Result of Action
The activation of mGlu4 by the compound can lead to a decrease in the excitability of neurons. This can have various effects at the molecular and cellular level, including a reduction in the release of certain neurotransmitters. The compound’s action has shown efficacy in preclinical rodent models of Parkinson’s disease .
Propiedades
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O3/c1-24-14-4-2-3-11(7-14)17-9-13(22-25-17)10-18(23)21-12-5-6-16(20)15(19)8-12/h2-9H,10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLNTQGLUUOWLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2-((4-benzylpiperazin-1-yl)sulfonyl)-4,5-dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2435022.png)
![4-Chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol](/img/structure/B2435023.png)
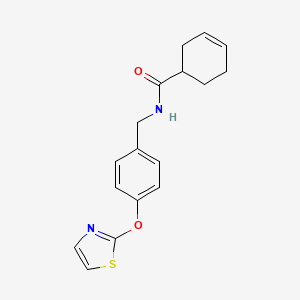
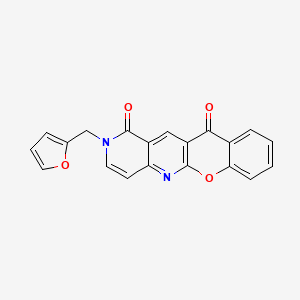
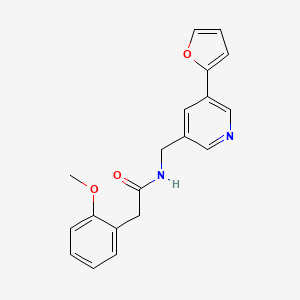
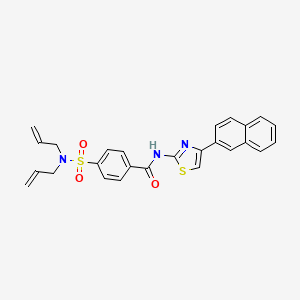
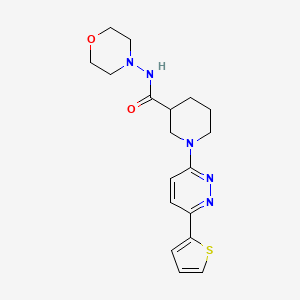
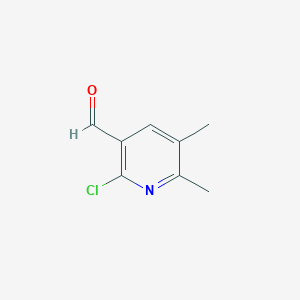
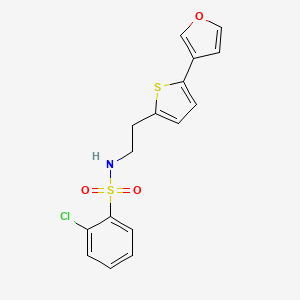
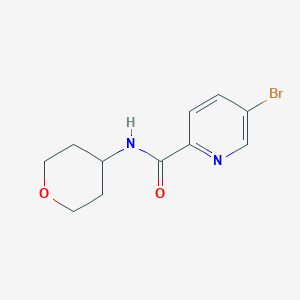
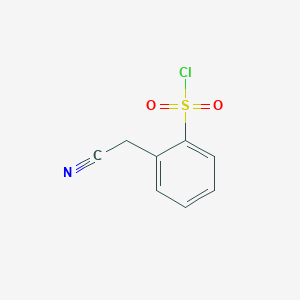
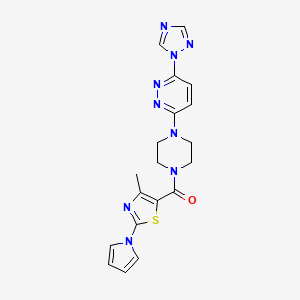
![1-(4-chlorophenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2435042.png)

